N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,6-difluorobenzamide
Descripción
N-[2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,6-difluorobenzamide is a benzamide derivative featuring a 2,6-difluorobenzamide core linked to a substituted ethyl group bearing benzenesulfonyl and thiophen-2-yl moieties. This structure combines electron-withdrawing groups (fluorine, sulfonyl) with a heteroaromatic thiophene ring, which may influence its physicochemical properties and biological activity.
Propiedades
IUPAC Name |
N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO3S2/c20-14-8-4-9-15(21)18(14)19(23)22-12-17(16-10-5-11-26-16)27(24,25)13-6-2-1-3-7-13/h1-11,17H,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKNLAVZBNNNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as benzenesulfonic acid derivatives, have been reported to act as inhibitors of human neutrophil elastase (hne). hNE is a globular glycoprotein that plays a crucial role in the immune response.
Biochemical Pathways
hNE is known to degrade a range of proteins, including all extracellular matrix proteins and many important plasma proteins. Therefore, inhibition of hNE could potentially impact these degradation pathways.
Pharmacokinetics
The compound’s logp value, a measure of its lipophilicity, is reported to be 33826. This suggests that the compound may have good membrane permeability, which could potentially influence its absorption and distribution in the body.
Comparación Con Compuestos Similares
Thiophene vs. Furan Substitution
Difluorobenzamide Core
- The 2,6-difluoro substitution is shared with teflubenzuron, a pesticide targeting insect chitin synthesis. This motif likely enhances metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
- In contrast, THHEB’s 3,4,5-trihydroxybenzamide group enables radical scavenging, a property absent in the target compound due to its electron-withdrawing fluorine substituents .
Benzenesulfonyl Group
- The benzenesulfonyl moiety in the target compound is absent in teflubenzuron and THHEB.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
